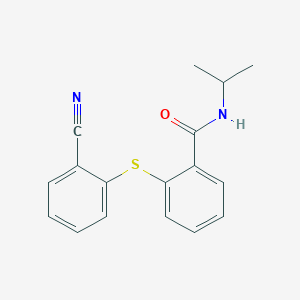
2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((2-Cyanophenyl)sulfanyl)-N-phenylbenzenecarboxamide” is a chemical compound with the molecular formula C20H14N2OS . It has a molecular weight of 330.41 . The compound is in solid form .
Synthesis Analysis
While specific synthesis methods for “2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide” are not available, similar compounds have been synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as a catalyst .Molecular Structure Analysis
The InChI code for the compound is 1S/C20H14N2OS/c21-14-15-8-4-6-12-18(15)24-19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) .Physical And Chemical Properties Analysis
The compound is a solid .科学的研究の応用
Sulfonamides: Therapeutic and Diagnostic Potential
Sulfonamides, including structures similar to 2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide, have demonstrated a broad spectrum of therapeutic applications due to their significant biological properties. These compounds have been investigated for their roles as carbonic anhydrase inhibitors (CAIs), cyclooxygenase 2 (COX2) inhibitors, and receptor tyrosine kinase inhibitors, among others. Their versatility is evident in their use in treating conditions ranging from glaucoma and tumors to microbial infections (Carta, Scozzafava, & Supuran, 2012). This diversity underscores the sulfonamide group's potential in drug development, particularly for antitumor and diagnostic applications.
Sulfonamides and Environmental Impact
Concerns about the environmental presence of sulfonamides, stemming from their widespread use in healthcare and veterinary medicine, have been addressed in recent studies. These compounds, due to their persistence and bioactivity, can influence microbial populations in the biosphere, potentially impacting human health on a global scale. The necessity for sustainable use and management of these compounds is highlighted to mitigate risks associated with their environmental dissemination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Antioxidant Activity and Analytical Methods
Sulfonamides and their derivatives have also been explored for their antioxidant properties, contributing to their therapeutic potential. Analytical methods for determining these activities include various spectrophotometric and electrochemical assays, which are crucial for assessing the antioxidant capacity of complex samples. This area of research supports the development of sulfonamide-based antioxidants, which could have significant implications for treating oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Metal Sulfides: Applications Beyond
While not directly related to the specific chemical structure of 2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide, research into metal sulfides has shown promising applications in renewable energy, highlighting the broader context of sulfide compounds in scientific research. These materials have been studied for their electrocatalytic, photocatalytic, and photoelectrochemical properties, particularly in water splitting for hydrogen production. The controlled fabrication and functionalization of metal sulfides underscore their potential in addressing future energy and environmental challenges (Chandrasekaran et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12(2)19-17(20)14-8-4-6-10-16(14)21-15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURNYMRBJGXQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

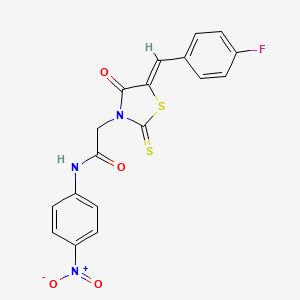
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

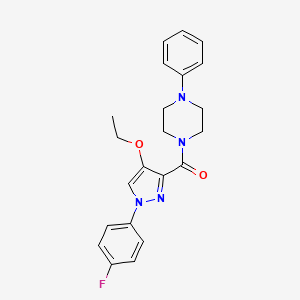
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)
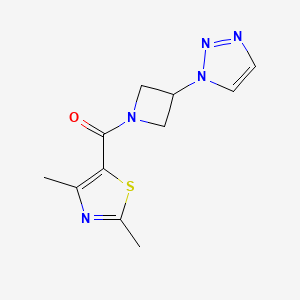


![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

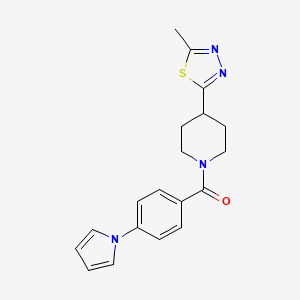
![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)